molecular formula C11H11NO5 B1674532 N-Benzoylaspartic acid CAS No. 4631-12-3

N-Benzoylaspartic acid

Cat. No. B1674532
CAS RN: 4631-12-3
M. Wt: 237.21 g/mol
InChI Key: DJLTZJGULPLVOA-QMMMGPOBSA-N
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Description

N-Benzoylaspartic acid is a derivative of aspartic acid . It has the molecular formula C11H11NO5 .


Physical And Chemical Properties Analysis

N-Benzoylaspartic acid has a molecular weight of 237.21 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 5 .

Scientific Research Applications

Pharmaceutical Formulations and Drug Delivery Systems

Microsponge Delivery System for Controlled Drug Release : A study by Jelvehgari et al. (2006) focused on the development of a microsponge delivery system containing benzoyl peroxide (BPO), aiming to reduce skin irritation by controlling the drug's release to the skin. This controlled release mechanism could potentially be applicable for N-Benzoylaspartic acid in topical formulations for acne treatment or other skin conditions, demonstrating how controlled delivery systems can enhance the effectiveness and reduce side effects of dermatological treatments Jelvehgari et al., 2006.

Temperature and pH-responsive Polymeric Composite Membranes : Zhang and Wu (2004) investigated temperature and pH-responsive polymeric composite membranes for the controlled delivery of proteins and peptides. These membranes could potentially be adapted for the delivery of N-Benzoylaspartic acid-based drugs, offering a means to control drug release in response to environmental stimuli, thereby enhancing therapeutic efficacy while minimizing side effects Zhang & Wu, 2004.

Antimicrobial and Antifungal Applications

Antimicrobial Activity of Nanoparticles : The study by Wang, Hu, and Shao (2017) discusses the antimicrobial mechanisms of nanoparticles (NPs) and suggests their potential use in treating bacterial infections. By incorporating N-Benzoylaspartic acid into nanoparticle formulations, it may be possible to target bacterial cells effectively, providing an alternative approach to conventional antibiotics and addressing the growing issue of antibiotic resistance Wang, Hu, & Shao, 2017.

Synthesis and Modification for Biological Activities

Benzoyl Derivatization for Improved Retention in Tryptic Peptide Mapping : Julka and Regnier (2004) explored the use of benzoyl derivatization to improve chromatographic retention of peptides, which could have implications for the analysis and study of N-Benzoylaspartic acid and its derivatives in biological samples. This technique could enhance sequence coverage in peptide mapping, facilitating the study of protein interactions and functions Julka & Regnier, 2004.

Safety And Hazards

When handling N-Benzoylaspartic acid, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2-benzamidobutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-9(14)6-8(11(16)17)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLTZJGULPLVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Benzoylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-Benzoylaspartic acid

CAS RN

17966-68-6, 4631-12-3, 4915-59-7
Record name N-Benzoylaspartic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Aspartic acid, N-benzoyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
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Record name 4915-59-7
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Record name N-Benzoylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171 - 173 °C
Record name N-Benzoylaspartic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034251
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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